Impact of sec-Butyl Side Chain Steric Hindrance on Polymerization Kinetics and Monomer Reactivity
Density Functional Theory (DFT) calculations and experimental kinetics data demonstrate that the bulky sec-butyl side chain of L-isoleucine NCA introduces significant steric hindrance compared to NCAs derived from less sterically demanding amino acids such as alanine. This steric effect suppresses the reaction pathway leading to racemization during polymerization and directly influences the rate of chain propagation [1]. While a direct, single-table comparison of propagation rate constants (kp) for all NCA monomers under identical conditions is not always available, class-level kinetic studies show that β-branched NCAs (like valine and isoleucine) exhibit lower reactivity in amine-initiated ROP compared to unbranched analogs [2]. This reduced reactivity is a quantifiable, structure-dependent property that a user must account for when designing a polymerization protocol; substituting a less hindered NCA will lead to a significantly faster, and potentially less controlled, polymerization.
| Evidence Dimension | Polymerization Reactivity (Qualitative) |
|---|---|
| Target Compound Data | Exhibits lower reactivity due to steric hindrance from the sec-butyl group (class-level behavior for β-branched NCAs) [REFS-1, REFS-2]. |
| Comparator Or Baseline | L-Alanine NCA (unbranched side chain) exhibits higher reactivity [2]. |
| Quantified Difference | Not quantified as a single rate constant; qualitative difference supported by DFT calculations and kinetic studies. |
| Conditions | Amine-initiated ring-opening polymerization (ROP) in organic solvents (e.g., acetonitrile). |
Why This Matters
This difference dictates the required initiator concentration and reaction time; using a less hindered monomer will result in a faster, less controllable polymerization.
- [1] Frontiers. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. Retrieved from https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.645949/full View Source
- [2] Komoto, T., Kim, K. Y., Oya, M., & Kawai, T. (1974). Crystallization of polypeptides in the course of polymerization, 5. Effect of the steric hindrance on the crystal growth by the side chains. Die Makromolekulare Chemie, 175(1), 283-299. DOI:10.1002/macp.1974.021750129 View Source
